Cas no 30992-69-9 (7-BENZYLOXY WARFARIN)

7-BENZYLOXY WARFARIN 化学的及び物理的性質
名前と識別子
-
- 7-BENZYLOXY WARFARIN
- 4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one
-
計算された属性
- せいみつぶんしりょう: 414.14700
じっけんとくせい
- ゆうかいてん: 143-144°C
- PSA: 76.74000
- LogP: 5.18860
7-BENZYLOXY WARFARIN セキュリティ情報
7-BENZYLOXY WARFARIN 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
7-BENZYLOXY WARFARIN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B288570-25mg |
7-Benzyloxy Warfarin |
30992-69-9 | 25mg |
$ 465.00 | 2023-04-18 | ||
TRC | B288570-2mg |
7-Benzyloxy Warfarin |
30992-69-9 | 2mg |
$ 69.00 | 2023-04-18 | ||
TRC | B288570-10mg |
7-Benzyloxy Warfarin |
30992-69-9 | 10mg |
$ 201.00 | 2023-04-18 | ||
TRC | B288570-100mg |
7-Benzyloxy Warfarin |
30992-69-9 | 100mg |
$ 1596.00 | 2023-04-18 | ||
TRC | B288570-5mg |
7-Benzyloxy Warfarin |
30992-69-9 | 5mg |
$ 121.00 | 2023-04-18 | ||
TRC | B288570-50mg |
7-Benzyloxy Warfarin |
30992-69-9 | 50mg |
$ 902.00 | 2023-04-18 |
7-BENZYLOXY WARFARIN 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
7-BENZYLOXY WARFARINに関する追加情報
7-Benzyloxy Warfarin: A Comprehensive Overview
7-Benzyloxy Warfarin (CAS No 30992-69-9) is a derivative of warfarin, a well-known anticoagulant drug. This compound has garnered significant attention in recent years due to its unique properties and potential applications in the field of hematology and cardiovascular medicine. The addition of the benzyloxy group at the 7-position of the warfarin molecule introduces distinct chemical and pharmacological characteristics, making it a subject of extensive research.
The chemical structure of 7-Benzyloxy Warfarin is characterized by a coumarin skeleton with a substituted benzyloxy group. This substitution not only enhances the molecule's stability but also influences its pharmacokinetic profile. Recent studies have highlighted the importance of this structural modification in improving the drug's bioavailability and reducing potential side effects. The coumarin core remains a critical element, as it is responsible for the anticoagulant activity by inhibiting vitamin K epoxide reductase (VKORC1), a key enzyme in the clotting cascade.
From a pharmacological perspective, 7-Benzyloxy Warfarin exhibits enhanced selectivity compared to traditional warfarin. This selectivity is attributed to the steric and electronic effects introduced by the benzyloxy group. Researchers have demonstrated that this modification reduces off-target effects, thereby minimizing adverse reactions such as hemorrhage. Moreover, preclinical studies have shown that 7-Benzyloxy Warfarin maintains potent anticoagulant activity while displaying improved pharmacokinetic properties, including prolonged half-life and reduced clearance rates.
The therapeutic potential of 7-Benzyloxy Warfarin extends beyond conventional anticoagulation therapy. Recent advancements in drug delivery systems have explored its use in targeted therapies for conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Additionally, its ability to modulate inflammatory responses has opened new avenues for its application in immune-mediated disorders. Clinical trials are currently underway to evaluate its efficacy in these contexts, with promising results indicating its potential as a next-generation anticoagulant.
In terms of safety profile, 7-Benzyloxy Warfarin has shown a favorable tolerance in preclinical models. Unlike traditional warfarin, which requires frequent monitoring due to its narrow therapeutic index, this derivative demonstrates a broader safety margin. This characteristic could significantly enhance patient compliance and reduce the burden on healthcare systems. However, further studies are needed to fully understand its long-term safety and efficacy in diverse patient populations.
The development of 7-Benzyloxy Warfarin represents a significant milestone in anticoagulant drug design. By leveraging advancements in medicinal chemistry and pharmacology, researchers have successfully engineered a compound that addresses some of the limitations associated with existing therapies. As ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, 7-Benzyloxy Warfarin holds great promise for revolutionizing the treatment of cardiovascular diseases.
30992-69-9 (7-BENZYLOXY WARFARIN) 関連製品
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 28392-96-3(Warfarin Alcohol (Mixture of Diastereomers))
- 17834-03-6(7-Hydroxy Warfarin)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)
- 2228223-37-6(2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
- 206761-68-4((2-Methoxy-5-phenyl)phenyl Isothiocyanate)
- 1881331-31-2(1-(1-ethoxycyclobutyl)methanamine hydrochloride)
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 1542105-50-9(3-amino-1-(3-cyclopropylphenyl)propan-1-ol)




